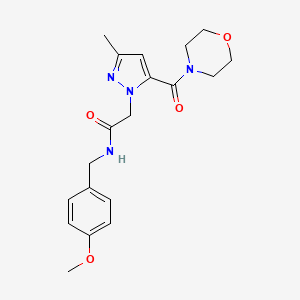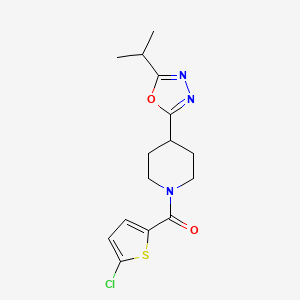
N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as DADLE, is a synthetic peptide analog of enkephalin, a naturally occurring opioid peptide. DADLE has been extensively studied in scientific research due to its potential therapeutic applications in pain management and addiction treatment.
Mecanismo De Acción
N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide acts on the mu-opioid receptor in the brain and spinal cord, producing an analgesic effect. It also activates the delta-opioid receptor, which has been implicated in addiction and reward pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as glutamate, dopamine, and norepinephrine, which are involved in pain and addiction pathways. This compound has also been shown to increase the release of endogenous opioids such as enkephalin, which can further enhance its analgesic effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide in lab experiments is its potency and specificity for the mu-opioid receptor. This allows for precise control over the experimental conditions and reduces the potential for off-target effects. However, one limitation is that this compound is a synthetic peptide and may not accurately reflect the effects of endogenous opioids in the body.
Direcciones Futuras
There are several potential future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. One area of interest is the development of novel analogs with improved pharmacokinetic properties and reduced side effects. Another area of interest is the use of this compound in combination with other drugs or therapies for pain management and addiction treatment. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be synthesized through a solid-phase peptide synthesis method. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification.
Aplicaciones Científicas De Investigación
N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been studied for its potential use in pain management, addiction treatment, and neuroprotection. In pain management, this compound has been shown to have a potent analgesic effect, with a longer duration of action compared to other opioids. In addiction treatment, this compound has been shown to reduce drug-seeking behavior in animal models. In neuroprotection, this compound has been shown to have a protective effect against oxidative stress and neuronal damage.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(15-10-20-8-9-21-15)18-14-7-6-12-5-4-11-2-1-3-13(14)16(11)12/h1-3,6-7,10H,4-5,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUKZQHNKDEYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)
![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)
![2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B3003883.png)

![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)
![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)

![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)



![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)